molecular formula C18H19N3S B4752067 4-(2,4-dimethylphenyl)-5-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol

4-(2,4-dimethylphenyl)-5-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol

Cat. No. B4752067
M. Wt: 309.4 g/mol
InChI Key: ZSPYQZJOPVVGGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2,4-dimethylphenyl)-5-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol, commonly known as DMPT, is a sulfur-containing compound that has been widely studied for its potential applications in various fields. DMPT is a triazole derivative that has gained significant attention due to its unique chemical structure and biological properties.

Mechanism of Action

The mechanism of action of DMPT is not fully understood, but it is believed to act through multiple pathways. DMPT has been shown to activate the AMP-activated protein kinase (AMPK) pathway, which plays a key role in energy metabolism and cellular homeostasis. DMPT has also been shown to inhibit the activity of the mammalian target of rapamycin (mTOR) pathway, which is involved in cell growth and proliferation. Additionally, DMPT has been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a key role in antioxidant defense and cellular detoxification.
Biochemical and Physiological Effects
DMPT has been shown to have various biochemical and physiological effects, including improving the growth performance and feed efficiency of animals, reducing stress, enhancing the immune system, and exerting anti-inflammatory and antioxidant effects. DMPT has also been shown to have neuroprotective effects and improve cognitive function in animal models.

Advantages and Limitations for Lab Experiments

DMPT has several advantages for lab experiments, including its ease of synthesis, stability, and low toxicity. DMPT can be easily synthesized on a large scale, making it a cost-effective compound for research. DMPT is also stable under various conditions, making it suitable for long-term storage and transportation. However, DMPT has some limitations for lab experiments, including its limited solubility in water and some organic solvents. DMPT also has a strong odor, which can be unpleasant and may require special handling.

Future Directions

There are several future directions for research on DMPT, including its potential applications in cancer treatment, neuroprotection, and cognitive enhancement. DMPT may also have applications in the development of new feed additives for livestock and the improvement of animal welfare. Further studies are needed to elucidate the mechanism of action of DMPT and its potential side effects in humans and animals. Additionally, the development of new synthesis methods for DMPT may lead to improved yields and reduced costs.

Scientific Research Applications

DMPT has been studied extensively for its potential applications in various fields, including agriculture, medicine, and veterinary science. In agriculture, DMPT has been shown to improve the growth performance and feed efficiency of livestock, such as pigs, chickens, and fish. DMPT has also been shown to enhance the immune system and reduce stress in animals.
In medicine, DMPT has been studied for its potential therapeutic effects, including its anti-inflammatory, antioxidant, and anticancer properties. DMPT has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for cancer treatment. DMPT has also been shown to have neuroprotective effects and improve cognitive function in animal models.
In veterinary science, DMPT has been used as a feed additive to improve the growth performance and health of livestock. DMPT has been shown to increase the growth rate, feed intake, and feed conversion efficiency of animals, leading to improved profitability for farmers.

properties

IUPAC Name

4-(2,4-dimethylphenyl)-3-(2-phenylethyl)-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3S/c1-13-8-10-16(14(2)12-13)21-17(19-20-18(21)22)11-9-15-6-4-3-5-7-15/h3-8,10,12H,9,11H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSPYQZJOPVVGGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N2C(=NNC2=S)CCC3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2,4-dimethylphenyl)-5-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(2,4-dimethylphenyl)-5-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol
Reactant of Route 2
Reactant of Route 2
4-(2,4-dimethylphenyl)-5-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol
Reactant of Route 3
4-(2,4-dimethylphenyl)-5-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol
Reactant of Route 4
4-(2,4-dimethylphenyl)-5-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol
Reactant of Route 5
4-(2,4-dimethylphenyl)-5-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol
Reactant of Route 6
4-(2,4-dimethylphenyl)-5-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol

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